Product packaging for zinc;dioxido-oxo-phenyl-λ5-phosphane(Cat. No.:CAS No. 34335-10-9)

zinc;dioxido-oxo-phenyl-λ5-phosphane

Cat. No.: B1610998
CAS No.: 34335-10-9
M. Wt: 221.5 g/mol
InChI Key: VYXPIEPOZNGSJX-UHFFFAOYSA-L
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Description

Zinc;dioxido-oxo-phenyl-λ5-phosphane is a specialized organometallic compound with the chemical formula C12H10O6P2Zn2, consisting of a zinc center coordinated with dioxido-oxo-phenyl-λ5-phosphane ligands . This compound belongs to the class of λ5-phosphanes, which feature phosphorus atoms in an unusual high oxidation state, contributing to their unique reactivity patterns . Researchers value this zinc-phosphane complex for its applications as a catalyst in organic synthesis, particularly in cross-coupling reactions where it facilitates carbon-carbon and carbon-phosphorus bond formations. The compound's molecular weight of 405.94 g/mol and well-defined coordination geometry make it particularly useful in materials science research for developing novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties . In pharmaceutical research, this compound serves as a valuable intermediate in developing TRP channel modulators for pain management . Its mechanism of action typically involves serving as a Lewis acid catalyst, with the zinc center activating substrates through coordination while the λ5-phosphane ligand influences both steric and electronic properties of the complex. The phenyl substituents on the phosphorus center provide enhanced stability to the compound while maintaining sufficient reactivity for transformations under mild conditions. Research applications extend to investigating neurodegenerative diseases, neuropathic pain conditions, and inflammatory disorders, where related organozinc compounds have shown potential therapeutic value . Proper handling requires inert atmosphere conditions to maintain stability, and the compound should be stored in a cool, dry environment protected from moisture. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5O3PZn B1610998 zinc;dioxido-oxo-phenyl-λ5-phosphane CAS No. 34335-10-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;dioxido-oxo-phenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P.Zn/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXPIEPOZNGSJX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])[O-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5O3PZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885580
Record name Phosphonic acid, P-phenyl-, zinc salt (1:1)
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Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34335-10-9
Record name Phosphonic acid, P-phenyl-, zinc salt (1:1)
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Record name Phosphonic acid, P-phenyl-, zinc salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, P-phenyl-, zinc salt (1:1)
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Record name zinc phenylphosphonate
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Synthetic Methodologies for Dioxido Oxo Phenyl λ5 Phosphane Ligands

Precursor Synthesis and Functionalization Strategies for Phenylphosphorus Scaffolds

The foundation for synthesizing dioxido-oxo-phenyl-λ5-phosphane ligands lies in the preparation and subsequent functionalization of phenylphosphorus precursors. These initial steps are critical as they introduce the core chemical features of the final ligand.

Phenylphosphonic acid is a primary precursor for a wide array of organophosphorus compounds. Its synthesis can be achieved through several methods, with the oxidation of more reduced phosphorus compounds being a common approach.

One established method involves the oxidation of phenylphosphinic acid. rsc.org For instance, phenylphosphinic acid can be melted and then carefully treated with concentrated nitric acid. rsc.org Following the reaction, the product is extracted and can be recrystallized to yield phenylphosphonic acid as a colorless solid. rsc.org

Another route to phenylphosphonic acid is the oxidation of phenylphosphonous acid. prepchem.com This reaction can be carried out in a mixed solvent system of acetone (B3395972) and water, with potassium permanganate (B83412) (KMnO4) acting as the oxidizing agent. prepchem.com The reaction is typically performed at room temperature and the pH is adjusted to neutral during the addition of the oxidant. prepchem.com

The hydrolysis of phenyldichlorophosphine derivatives also serves as a pathway to substituted phenylphosphonic acids. For example, the hydrolysis of phenyldichlorophosphine oxide with sodium hydroxide (B78521) in acetonitrile (B52724) can produce the corresponding phenylphosphonic acid in good yield. beilstein-journals.org

A summary of a common synthetic method for phenylphosphonic acid is presented in the table below.

Starting Material Reagents Reaction Conditions Product Yield
Phenylphosphinic acidConcentrated Nitric AcidHeat to 100 °C, then add acidPhenylphosphonic acid40%
Phenylphosphonous acidPotassium Permanganate, Sodium HydroxideAcetone/Water, 20-25 °CPhenylphosphonic acid-
Phenyldichlorophosphine OxideSodium HydroxideAcetonitrileo-Trifluoromethylbenzenephosphonic acid75%

Data compiled from multiple sources. rsc.orgprepchem.combeilstein-journals.org

Starting from phenylphosphonic acid, various derivatives that fall under the classification of dioxido-oxo-phenyl-λ5-phosphane compounds can be synthesized. A primary method for creating these derivatives is through esterification.

Direct esterification of phenylphosphonic acid with alcohols can be facilitated by microwave irradiation in the presence of an ionic liquid catalyst like [bmim][BF4]. tandfonline.com This method allows for the synthesis of mono- and dialkyl phenylphosphonates. tandfonline.com The reaction conditions, such as temperature and time, can be optimized to control the degree of esterification. tandfonline.com

Alternatively, a stepwise approach can be employed, starting from phenyl-H-phosphinic acid. This involves an initial microwave-assisted esterification, followed by oxidation of the resulting alkyl phenyl-H-phosphinate to the corresponding phenylphosphonic acid monoester. tandfonline.com A final esterification step then yields the desired dialkyl phenylphosphonate (B1237145). tandfonline.com

The alkylation of phenylphosphonic acid monoesters is another route to produce derivatives with different alkyl groups. tandfonline.com For example, reacting a monobutyl ester of phenylphosphonic acid with an alkyl halide in the presence of a base can yield the corresponding mixed dialkyl phenylphosphonate. tandfonline.com

The following table outlines a synthetic route to a dialkyl phenylphosphonate derivative.

Starting Material Reagents Reaction Conditions Product Yield
Phenylphosphonic acidn-Butanol, [bmim][BF4]Microwave, 150 °C, 0.5 hDibutyl phenylphosphonateHigh
Monobutyl phenylphosphonateEthyl Iodide, Triethylamine85 °C, 0.5 hButyl ethyl phenylphosphonate71%

Data compiled from a 2019 study on phosphonate (B1237965) synthesis. tandfonline.com

Advanced Purification Techniques for Ligand Isolation

The isolation and purification of the synthesized dioxido-oxo-phenyl-λ5-phosphane ligands are crucial for obtaining materials suitable for further applications, such as coordination with metal ions. The choice of purification technique depends on the physical and chemical properties of the ligand.

For solid ligands, recrystallization is a common and effective method. This technique relies on the differential solubility of the ligand and impurities in a given solvent system. For instance, phenylphosphonic acid can be recrystallized from diethyl ether to obtain a colorless solid. rsc.org

Chromatographic techniques are widely used for the purification of both solid and liquid ligands. Column chromatography is a versatile method where the crude product is passed through a stationary phase (e.g., silica (B1680970) gel) and eluted with a suitable solvent system to separate the desired ligand from byproducts and unreacted starting materials. google.com

For more challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution and is particularly useful for purifying complex mixtures or for obtaining ligands of very high purity. teledynelabs.com The use of reversed-phase columns, such as C18, is common for organophosphorus compounds. teledynelabs.com

Specialized scavenging resins, known as SiliaMetS, can be used to remove residual metal catalysts from the ligand product, which is particularly important if the synthesis involved a metal-catalyzed step. obrnutafaza.hr

Spectroscopic and Chromatographic Methodologies for Ligand Purity Assessment

To ensure the successful synthesis and purification of dioxido-oxo-phenyl-λ5-phosphane ligands, a combination of spectroscopic and chromatographic methods is employed to verify the structure and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. nih.govnih.govacs.org Both ¹H and ³¹P NMR are routinely used.

¹H NMR: Provides information about the proton environment in the molecule. For a phenylphosphonic acid derivative, the ¹H NMR spectrum will show characteristic signals for the protons on the phenyl ring and any alkyl groups attached to the phosphate (B84403) moiety. rsc.org For example, in the ¹H NMR spectrum of phenylphosphonic acid in d6-DMSO, multiplets corresponding to the aromatic protons are observed between δ 7.38 and 7.79 ppm. rsc.org

³¹P NMR: This technique is particularly powerful for organophosphorus compounds as the phosphorus-31 nucleus is NMR active (spin I = 1/2) and has 100% natural abundance. nih.gov The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, providing direct information about its oxidation state and coordination. scirp.orgresearchgate.net

Two-dimensional NMR techniques, such as ¹H-³¹P HMQC (Heteronuclear Multiple Quantum Correlation), can be used to establish correlations between proton and phosphorus nuclei, further aiding in the complete structural assignment. scirp.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. osti.gov In the context of dioxido-oxo-phenyl-λ5-phosphane ligands, IR spectroscopy is used to confirm the presence of key bonds such as P=O, P-O-C, and P-C. rsc.orgresearchgate.net

The characteristic vibrational frequencies of these bonds provide a molecular fingerprint of the ligand. For instance, the P=O stretching vibration typically appears as a strong absorption band in the region of 1300-1150 cm⁻¹. researchgate.net The P-O-C stretching vibrations are usually observed in the 1050-970 cm⁻¹ range. rsc.org The presence and position of these bands can confirm the successful formation of the desired phosphonate structure.

The table below summarizes the key spectroscopic data for a representative dioxido-oxo-phenyl-λ5-phosphane compound, phenylphosphonic acid.

Technique Key Observables Characteristic Values
¹H NMR (d6-DMSO)Aromatic protonsδ 7.38-7.79 (m)
IR SpectroscopyP=O stretch~1200 cm⁻¹
IR SpectroscopyP-O-C stretch~1000 cm⁻¹

Values are approximate and can vary based on the specific derivative and solvent. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Ligand Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of dioxido-oxo-phenyl-λ5-phosphane ligands. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For organophosphorus compounds, including phenylphosphonates, techniques like electrospray ionization (ESI) and thermospray ionization are frequently employed. acs.orgnih.gov The molecular ion peak (M+), which corresponds to the intact ionized molecule, provides the molecular weight of the ligand. miamioh.edu However, the molecular ions can be energetically unstable and may undergo fragmentation, breaking into smaller, charged pieces. libretexts.org

The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for identification. In the mass spectrum of a phenylphosphonate ligand, characteristic fragmentation patterns are observed. The analysis of these patterns, often aided by tandem mass spectrometry (MS/MS), allows for detailed structural confirmation. acs.org Common fragmentation pathways include the cleavage of bonds adjacent to the phosphorus atom and the loss of specific moieties. libretexts.orglibretexts.org

For instance, the fragmentation of phosphopeptides, which share structural similarities with phosphonates, often involves the loss of the phosphate group in the form of H3PO4 or HPO3. nih.gov In phenylphosphonates, cleavage of the P-C bond can lead to the formation of a phenyl cation (m/z 77) and a phosphonate fragment. Alpha-cleavage next to the carbonyl group in related compounds is also a common fragmentation mode. miamioh.edu

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Generic Diethyl Phenylphosphonate Ligand

Fragment Ion (m/z) Proposed Structure/Identity Notes
216[M]+ (Molecular Ion)Represents the intact ionized molecule.
188[M - C2H4]+Loss of an ethylene (B1197577) molecule from an ethoxy group.
173[M - C2H5O]+Loss of an ethoxy radical.
141[C6H5PO2H]+Phenylphosphonic acid fragment.
139[M - C6H5]+Loss of the phenyl group.
77[C6H5]+Phenyl cation, a common fragment for aromatic compounds.

This table is illustrative and the exact fragmentation pattern can vary depending on the specific structure of the ligand and the mass spectrometry conditions used.

Chromatographic Separation and Purity Analysis Techniques

Chromatography is an essential technique for the separation and purity assessment of synthesized dioxido-oxo-phenyl-λ5-phosphane ligands. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely utilized for the analysis of organophosphorus compounds. cromlab-instruments.eschromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for organophosphorus compounds that may be thermally unstable. chromatographyonline.com Several HPLC modes can be employed for the analysis of phenylphosphonate ligands.

Reversed-Phase HPLC: This is a common technique where a nonpolar stationary phase is used with a polar mobile phase. For highly polar compounds like phosphonates, which may have limited retention, ion-pairing agents can be added to the mobile phase to improve separation. For example, N,N-dimethylhexylamine (NNDHA) has been used to form ion pairs with phosphonates, enhancing their retention on C18 columns. Another approach involves complexing the phosphonates with a metal ion, such as Fe(III), and separating the resulting complexes. nih.gov

Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. wiley.com

Ion Chromatography: This technique separates ions and polar molecules based on their affinity to an ion exchanger and has been successfully applied to the analysis of organophosphorus compounds. nih.gov

The separated components are typically detected using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). chromatographyonline.comresearchgate.net

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile organophosphorus compounds. drawellanalytical.com The sample is vaporized and separated in a column, often with a low-polarity stationary phase. cromlab-instruments.es For non-volatile phosphonates, a derivatization step may be required to increase their volatility before GC analysis. drawellanalytical.com

Specialized detectors are often used to enhance sensitivity and selectivity for phosphorus-containing compounds:

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus and sulfur-containing compounds. drawellanalytical.com

Nitrogen-Phosphorus Detector (NPD): This detector provides high sensitivity for nitrogen- and phosphorus-containing compounds.

Coupling GC with a mass spectrometer (GC-MS) provides a robust method for both separation and identification of the ligands and any impurities. cromlab-instruments.esresearchgate.net

Table 2: Exemplary Chromatographic Conditions for the Analysis of Phenylphosphonate Ligands

Technique Column Mobile Phase/Carrier Gas Detector Reference
HPLC (Reversed-Phase) Ascentis C1810 mM N,N-dimethylhexylamine in 80:20 water:acetonitrileESI-MS
HPLC (Ion-Pair) Reversed-phase polymerBicarbonate solution (pH 8.3) with tetrabutylammonium (B224687) bromide and acetonitrileUV (260 nm) nih.gov
HILIC HILIC columnWater/acetonitrile gradientESI-MS wiley.com
GC TraceGOLD TG-5SilMS (low polarity silarylene phase)HeliumIon Trap MS cromlab-instruments.es

This table provides examples of chromatographic conditions and is not an exhaustive list. Method development and optimization are typically required for specific applications.

Coordination Chemistry and Complexation Strategies of Zinc with Dioxido Oxo Phenyl λ5 Phosphane

Synthetic Approaches for Zinc;Dioxido-oxo-phenyl-λ5-phosphane Complexes

The synthesis of zinc phenylphosphonate (B1237145) complexes can be achieved through several established methodologies, each offering distinct advantages in terms of product crystallinity, morphology, and dimensionality.

Direct complexation represents the most straightforward approach to synthesizing zinc phenylphosphonate materials. This method typically involves the reaction of a soluble zinc(II) salt, such as zinc acetate (B1210297) dihydrate or zinc sulfate (B86663), with phenylphosphonic acid or its derivatives in a suitable solvent at ambient or slightly elevated temperatures. nih.govnih.gov

For instance, zinc phenylphosphate hydrate (B1144303) (ZnMPhP-H) can be readily obtained via an ion-exchange reaction between zinc sulfate heptahydrate (ZnSO₄·7H₂O) and disodium (B8443419) phenylphosphate dihydrate (Na₂MPhP·2H₂O) in water at room temperature. nih.gov This reaction proceeds quickly and almost quantitatively, as the desired product is the sole insoluble species and precipitates from the solution. nih.gov Another direct method involves reacting zinc acetate dihydrate [Zn(CH₃COO)₂·2H₂O] with triphenyl phosphate (B84403) (TPhP) in water, which requires heating in a pressure vessel to over 100°C. nih.govrsc.org In some cases, the complex forms serendipitously; for example, the two-dimensional coordination polymer, [Zn(C₆H₅PO₃)]n, was synthesized from the reaction of a tetraphosphonate cavitand and zinc acetate dihydrate in a DMF/water mixture, where the basic conditions cleaved the phenylphosphonate groups from the cavitand, making them available for complexation. researchgate.netiucr.org

Table 1: Examples of Direct Complexation Syntheses
Zinc SourceLigand SourceSolventConditionsProductReference
ZnSO₄·7H₂ONa₂MPhP·2H₂OWaterRoom TemperatureZinc phenylphosphate hydrate (ZnMPhP-H) nih.gov
Zn(CH₃COO)₂·2H₂OTriphenyl phosphate (TPhP)Water130°C, Pressure ReactorZinc bis(diphenylphosphate) (ZnDPhP) nih.govrsc.org
Zn(CH₃COO)₂·2H₂OTetraphosphonate cavitandDMF/WaterNot specified (serendipitous)[Zn(C₆H₅PO₃)]n researchgate.netiucr.org

Template-assisted synthesis is a powerful strategy for directing the formation of specific, often porous, nanostructured materials that are otherwise difficult to obtain. rsc.org In this approach, a "template" or "structure-directing agent" (SDA) is introduced into the reaction mixture. researchgate.net The template, which can be a surfactant, a large organic cation, or another molecule, organizes the inorganic components around it. youtube.com After the framework is constructed, the template is typically removed, leaving behind a porous structure with a specific architecture.

While widely used for materials like zeolites and other metal-organic frameworks, specific examples for zinc phenylphosphonate are less common but the principles are well-established for related zinc phosphonates. For instance, a layered zinc diphosphonate was hydrothermally prepared using protonated 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (H₃TPT) as a template. rsc.org The H₃TPT cations reside between the inorganic zinc diphosphonate layers, acting as both a charge balancer and a template to guide the layered assembly. rsc.org Similarly, organically templated dihydrogen-pyrophosphate compounds of cobalt have been synthesized, demonstrating the utility of this method in creating specific framework structures. researchgate.net The rational selection of the templating agent is crucial for the designed synthesis of open-framework structures. researchgate.net

Solvothermal and hydrothermal methods are highly effective for producing crystalline coordination polymers. These syntheses are carried out in sealed vessels (autoclaves) at temperatures above the boiling point of the solvent (water for hydrothermal, other solvents for solvothermal). mdpi.comuchile.cl The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.

Several zinc phosphonate (B1237965) complexes have been prepared using these routes. For example, four new zinc(II) diphosphonate hybrids were synthesized under hydrothermal conditions by introducing co-ligands like 2,2′-bipyridine or 1,10-phenanthroline. rsc.org The reactions were typically conducted at temperatures around 120-180°C for several days. rsc.orgmdpi.com Solvothermal synthesis of ZnO-decorated α-Fe₂O₃ nanorods was achieved by reacting α-Fe₂O₃ with zinc sulfate and urea (B33335) at 180°C. rsc.org A solvothermal reaction between a tetraphosphonate cavitand and zinc acetate in a DMF/water mixture also yielded a crystalline zinc phenylphosphonate polymer. iucr.org These methods are advantageous for creating robust, crystalline frameworks with controlled morphologies. rsc.orgresearchgate.net

Stoichiometric and Equilibrium Studies of Zinc-Ligand Interactions

The stoichiometry of zinc phenylphosphonate complexes is predominantly determined in the solid state through techniques like single-crystal X-ray diffraction. These studies reveal the precise ratio of metal ions to ligand anions in the crystal lattice. A common stoichiometry found is a 1:1 ratio of zinc to the phenylphosphonate anion (C₆H₅PO₃²⁻), resulting in the formula [Zn(C₆H₅PO₃)]n. researchgate.netiucr.org

In this structure, the zinc(II) cation is typically coordinated by oxygen atoms from multiple phosphonate groups. For example, in the 2D polymer [Zn(C₆H₅PO₃)]n, each zinc ion is in a distorted tetrahedral environment, coordinated by four oxygen atoms from four different phenylphosphonate groups. researchgate.netiucr.org Conversely, each phosphonate group bridges four distinct zinc cations. researchgate.net In other structures, such as zinc phenylphosphate hydrate, the zinc atoms can be octahedrally coordinated, with the coordination sphere completed by water molecules. researchgate.net

Studying the complexation equilibria in solution is more challenging due to the low solubility of most zinc phenylphosphonate polymers. Potentiometric titration is a common method for determining the stability constants and species distribution in solution. However, for phenylphosphonic acid systems, precipitation often occurs over a wide pH range, complicating the analysis. For related, more soluble phosphonic acid systems, potentiometric studies have identified species such as [ZnL] and protonated or hydroxo complexes like [Zn(HL)] or [ZnLH₋₁]. A straightforward comparison of binding ability is typically performed for complexes with the same stoichiometry. nih.gov

Influence of Reaction Conditions on Complex Formation and Product Selectivity

The final structure, morphology, and dimensionality of zinc phenylphosphonate complexes are highly sensitive to the reaction conditions. Key parameters that control the outcome include pH, temperature, solvent system, and precursor concentration.

Influence of pH: The pH of the reaction medium is a critical factor as it dictates the deprotonation state of phenylphosphonic acid (a dibasic acid) and the formation of zinc hydroxo species. nih.govdiva-portal.org At low pH, the phosphonic acid is fully protonated, while at higher pH, it becomes partially or fully deprotonated (H₂L → HL⁻ → L²⁻), making the phosphonate oxygen atoms available for coordination. Syntheses are often controlled within a specific pH range to target a desired product. nih.govmdpi.com For example, in the synthesis of zinc coordination polymers with iminodiacetic acid, different polymeric or monomeric structures were obtained by systematically varying the pH. nih.gov

Influence of Temperature: Temperature affects both the reaction kinetics and the thermodynamic stability of the resulting phases. Hydrothermal and solvothermal syntheses utilize elevated temperatures (e.g., 120-180°C) to overcome kinetic barriers and promote the formation of well-ordered, crystalline products. mdpi.comrsc.org In some cases, temperature can induce phase transitions; zinc bis(diphenylphosphate) (ZnDPhP) undergoes a reversible thermal transition at approximately 160°C. rsc.org

Influence of Solvent: The choice of solvent plays a vital role in precursor solubility, and its coordination to the metal center can influence the crystallization process. bit.edu.cnmdpi.com The polarity and coordinating ability of the solvent can affect the growth rates of different crystal faces, thereby altering the final crystal morphology from plates to needles, for instance. mdpi.comnih.gov In the synthesis of [Zn(C₆H₅PO₃)]n, a mixed solvent system of DMF/water was used. researchgate.net The coordination of solvent molecules can sometimes lead to their inclusion in the final structure, which can have a dramatic effect on the supramolecular assembly. rsc.org

Table 2: Effect of Reaction Conditions on Product Formation
ParameterEffectExample SystemReference
pHControls ligand deprotonation and product dimensionality. Different structures form at different pH values.Zinc(II) with iminodiacetic acid nih.gov
TemperatureAffects crystallinity and can induce phase transitions. Higher temperatures favor crystalline products.Zinc bis(diphenylphosphate) rsc.org
SolventImpacts precursor solubility and crystal morphology (e.g., plates vs. needles).Ritonavir crystallization nih.gov
Precursor ConcentrationInfluences the growth rate and morphology of nanostructures.Hydrothermal growth of ZnO nanostructures diva-portal.org

Polymeric and Supramolecular Assembly Principles in Zinc Phosphonate Complexes

The structural diversity of zinc phenylphosphonates arises from the versatile coordination modes of the phosphonate group and the subsequent assembly of the primary coordination units into extended networks. The fundamental building block is typically a zinc ion coordinated by oxygen atoms from the phosphonate groups.

The phosphonate anion (R-PO₃²⁻) can act as a bridge between two, three, or even four metal centers, leading to the formation of coordination polymers with varying dimensionality. researchgate.net

1D Chains: One-dimensional chain structures can form when zinc phosphonate units link linearly. rsc.orgresearchgate.net

2D Layers: Two-dimensional layered structures are very common for zinc phenylphosphonates. rsc.orgresearchgate.netiucr.org In these architectures, inorganic layers of zinc ions and phosphonate oxygen atoms form, with the organic phenyl groups pointing above and below the plane of the layer. researchgate.netiucr.org

3D Frameworks: Three-dimensional frameworks can arise when the 2D layers are further connected by pillars or when the coordination network extends in all three directions from the outset. researchgate.netnih.gov

Table 3: Structural Features of Zinc Phenylphosphonate and Related Complexes
Compound/FormulaDimensionalityZn CoordinationKey Assembly PrinciplesReference
[Zn(C₆H₅PO₃)]n2D LayeredTetrahedralPhosphonate groups bridge 4 Zn ions; layers interact via van der Waals forces. researchgate.netiucr.org
Zinc Phenylphosphate Hydrate2D LayeredOctahedral (with H₂O)Layered structure similar to zinc phenylphosphonate. researchgate.netrsc.org
[Zn(1,10-phen)(hedpH₂)]·H₂O2D Supramolecular NetworkNot specified1D Zn-diphosphonate chains linked by hydrogen bonds. rsc.org
[Zn₃(PhPO₃)₂(PhPO₃H)₂(Phen)₂]n1D ChainNot specifiedFormation of a one-dimensional coordination polymer. researchgate.net

Table of Compound Names

Name in ArticleChemical Formula / Systematic Name
Dioxido-oxo-phenyl-λ5-phosphaneC₆H₅PO₃H₂ (Phenylphosphonic acid)
Zinc acetate dihydrateZn(CH₃COO)₂·2H₂O
Zinc sulfate heptahydrateZnSO₄·7H₂O
Disodium phenylphosphate dihydrateNa₂C₆H₅PO₄·2H₂O
Triphenyl phosphate(C₆H₅O)₃PO
2,2′-bipyridineC₁₀H₈N₂
1,10-phenanthrolineC₁₂H₈N₂
2,4,6-tri(4-pyridyl)-1,3,5-triazineC₂₄H₁₅N₆
Iminodiacetic acidC₄H₇NO₄
Zinc Phenylphosphate Hydrate[Zn(C₆H₅PO₄)]·H₂O
Zinc bis(diphenylphosphate)Zn[(C₆H₅O)₂PO₂]₂

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for Zinc;dioxido Oxo Phenyl λ5 Phosphane Complexes

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as a principal technique for the non-destructive and precise determination of the three-dimensional atomic arrangement within a crystalline solid. carleton.edu It provides unequivocal data on unit cell dimensions, bond lengths, bond angles, and the specific ordering of atoms, which is fundamental to understanding the absolute structure of zinc phenylphosphonate (B1237145) complexes. carleton.educhemijournal.com

Obtaining high-quality single crystals suitable for SCXRD analysis is a critical preliminary step. Several techniques are employed to crystallize zinc phosphonate (B1237965) complexes. Slow evaporation of the solvent from a solution of the complex is a common and straightforward method. researchgate.net Other widely used techniques are based on altering the solvent environment to reduce the solubility of the complex gradually, thereby promoting crystal growth. These include:

Solvent Layering: This method involves carefully layering a solvent in which the complex is insoluble (an anti-solvent) on top of a solution of the complex in a good solvent. unifr.ch Diffusion at the interface of the two solvents slowly induces crystallization. unifr.ch

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile anti-solvent. unifr.ch The vapor of the anti-solvent gradually diffuses into the solution, decreasing the compound's solubility and leading to the formation of crystals. unifr.ch

Reactant Diffusion: This approach is particularly suited for the crystallization of coordination complexes. unifr.ch Solutions of the metal salt (e.g., a zinc salt) and the phosphonic acid ligand are allowed to diffuse slowly towards each other, either through a gel or in an H-tube, leading to crystallization at the interface where the complex forms and precipitates. unifr.ch

Thermal Methods: For some systems, crystallization can be achieved by dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly. nih.gov For poorly soluble compounds, convection techniques, where a temperature gradient is applied to the solution, can facilitate the dissolution and subsequent crystallization in different parts of the container. unifr.ch

The choice of technique depends on the specific solubility characteristics of the zinc phenylphosphonate complex being studied.

Once a suitable crystal (typically 150-250 microns) is obtained, it is mounted on a diffractometer. carleton.edu Data collection involves irradiating the crystal with monochromatic X-rays (commonly Mo-Kα, λ = 0.71073 Å) while it is rotated. rsc.org To minimize thermal vibrations and obtain higher quality data, the crystal is often cooled to low temperatures, such as 173 K, using a cryostream system. rsc.org

The diffractometer, equipped with a detector like a CCD, collects a large number of diffraction spots. rsc.org The intensity and position of these spots are processed to determine the unit cell parameters and the crystal lattice symmetry. carleton.edu Software such as CrysAlisPro is used for data reduction and cell refinement. rsc.org

The final step is structure solution and refinement. This process uses the collected intensity data to build and perfect an atomic model of the crystal structure. Specialized software packages are essential for this phase:

Structure Solution: Programs like SHELXS, often used within suites like WinGX or Olex², employ direct methods or Patterson methods to determine the initial positions of the atoms. chemijournal.comrsc.orgornl.gov

Structure Refinement: The initial model is then refined using full-matrix least-squares techniques with programs like SHELXL. chemijournal.comrsc.org This iterative process adjusts atomic coordinates and displacement parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. rsc.org Corrections for factors like X-ray absorption are also applied to improve the accuracy of the final structure. carleton.edu

The quality of the final refined structure is assessed by parameters such as the R-factor, which indicates the agreement between the experimental and calculated structure factors.

The refined crystal structure provides precise details about the coordination environment of the zinc ions and the bonding modes of the phenylphosphonate ligand. Zinc(II) is known for its flexible coordination sphere, capable of adopting geometries ranging from tetrahedral to trigonal-bipyramidal and octahedral. chemijournal.comresearchgate.net

In zinc phenylphosphonate structures, the zinc ion is typically coordinated by oxygen atoms from the phosphonate groups of neighboring ligands. For instance, a common arrangement involves a tetrahedral coordination environment for the Zn²⁺ ion, where it is bonded to four oxygen atoms from four distinct phosphonate groups. rsc.org The phosphonate group (R-PO₃²⁻) itself is a versatile linker, capable of bridging multiple metal centers. Its connectivity is often described using Harris notation; for example, bonding modes of [2.110] and [4.211] have been observed, indicating the way the three phosphonate oxygen atoms connect to zinc centers. rsc.org These linkages can lead to the formation of diverse architectures, including one-dimensional chains, two-dimensional layers, or complex three-dimensional frameworks. chemijournal.comrsc.org

The analysis of bond lengths and angles from SCXRD data is crucial for understanding the nature of the metal-ligand interactions.

Interactive Table: Selected Bond Distances and Angles in a Representative Zinc Complex (Note: Data is illustrative of typical zinc coordination environments as found in the literature.)

Click to view data
BondLength (Å)AngleDegrees (°)Source(s)
Zn(2)-O(5)1.955(3)O(5)-Zn(2)-O(7a)110.9(1) researchgate.net
Zn(2)-O(7a)1.950(3)O(4a)-Zn(2)-O(7a)109.4(1) researchgate.net
Zn(2)-O(4a)1.973(4)O(7a)-Zn(2)-N(2)116.8(2) researchgate.net
Zn(2)-N(2)2.054(4)O(4a)-Zn(2)-N(2)105.0(1) researchgate.net
Zn(1)-O(7)2.015(3)O(6)-Zn(1)-O(7)95.0(1) researchgate.net
Zn(1)-O(6)2.054(4)O(7)-Zn(1)-N(1a)95.5(1) researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification and Crystallinity Analysis

While SCXRD provides the exact structure of a single crystal, Powder X-ray Diffraction (PXRD) is indispensable for analyzing the bulk material. It is used to confirm that the structure determined from a single crystal is representative of the entire batch, a process known as phase identification. researchgate.net The PXRD pattern of a crystalline material serves as a unique "fingerprint," characterized by a series of diffraction peaks at specific angles (2θ). researchgate.netresearchgate.net By comparing the experimental PXRD pattern of a synthesized zinc phenylphosphonate sample to a pattern simulated from SCXRD data or a reference pattern from a database (like the JCPDS-ICDD), one can verify the phase purity of the bulk sample. rsc.orggovinfo.govnist.govnist.gov

Furthermore, PXRD is a powerful tool for assessing the degree of crystallinity in a material. austinpublishinggroup.com Samples that are not perfectly crystalline contain amorphous (non-crystalline) regions, which produce a broad, diffuse scattering signal (an "amorphous halo") in the PXRD pattern instead of sharp peaks. utah.edu The percentage of crystallinity can be quantified by integrating the area under the sharp crystalline peaks and comparing it to the total area under the entire pattern (crystalline peaks + amorphous halo). utah.edu This analysis is crucial for materials where crystallinity influences properties, and it has been used to determine that sonochemically synthesized zinc phosphate (B84403) can exhibit higher crystallinity (e.g., ~46%) compared to conventionally prepared samples (~36%). austinpublishinggroup.com

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Structural Insights

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique that provides atom-specific information about the local chemical environment and structure within a solid material. nih.gov It is particularly valuable for characterizing materials like zinc phenylphosphonates, offering insights that are complementary to diffraction methods.

³¹P SSNMR: Since phosphorus is at the core of the phosphonate linker, ³¹P SSNMR is an exceptionally sensitive probe of the structure. capes.gov.br The chemical shift and anisotropy of the ³¹P signal are highly dependent on the connectivity of the phosphonate group. capes.gov.brnih.gov This means that ³¹P SSNMR can distinguish between phosphonate groups that are bonded to different numbers of zinc atoms, providing detailed information about the coordination modes within the material. capes.gov.br

⁶⁷Zn SSNMR: While more challenging due to the nuclear properties of ⁶⁷Zn, this technique allows for the direct investigation of the zinc centers. rsc.org Performed at very high magnetic fields, ⁶⁷Zn SSNMR spectra provide information about the local geometry and coordination environment around the zinc atoms, which can be correlated with the NMR tensor parameters derived from the spectra. rsc.org

Together, these SSNMR methods help to build a comprehensive picture of the local structure and connectivity in zinc phenylphosphonate complexes, which is especially useful for materials that may be amorphous or difficult to crystallize for SCXRD analysis. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Metal-Ligand Bonding Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for characterizing the phenylphosphonate ligand and the nature of its bonding to the zinc center. nih.gov The two methods are complementary: FT-IR measures the absorption of infrared radiation by bonds with a changing dipole moment (e.g., polar P-O bonds), while Raman measures the inelastic scattering of laser light by bonds with a changing polarizability (e.g., C-C bonds in the phenyl ring). mt.comacs.org

In the context of zinc phenylphosphonate, these techniques are used to:

Confirm Ligand Presence: The spectra show characteristic bands corresponding to the vibrations of the phenyl group (aromatic C-H and C=C stretches) and the phosphonate group (P-O and P-C stretches). researchgate.net

Analyze Coordination: The formation of coordinate bonds between the oxygen atoms of the phosphonate group and the zinc ions significantly alters the vibrational frequencies of the P-O bonds. researchgate.netresearchgate.net Typically, the frequencies of the P-O symmetric and asymmetric stretching modes shift upon coordination. Analyzing the magnitude and direction of these shifts provides strong evidence for metal-ligand bond formation and can offer clues about the coordination mode of the phosphonate group. researchgate.net

Characterize Metal-Ligand Bonds: Low-frequency vibrations, often more accessible by Raman spectroscopy, can sometimes be assigned to the direct stretching modes of the Zn-O bonds, providing a direct probe of the metal-ligand interaction. mt.com

Interactive Table: General Regions for Characteristic FT-IR Bands in Metal Phosphonate Complexes

Click to view data
Wavenumber (cm⁻¹)AssignmentSignificanceSource(s)
~3400O-H stretching (of hydration water)Indicates the presence of coordinated or lattice water molecules. researchgate.net
~3050-3350Aromatic C-H stretchingConfirms the presence of the phenyl group. researchgate.net
~1600Aromatic C=C stretchingConfirms the presence of the phenyl ring. researchgate.net
~1150Asymmetric stretching of PO₃ group (ν_as(PO₃))Shifts upon coordination to the zinc center. researchgate.net
~1000Symmetric stretching of PO₃ group (ν_s(PO₃))Shifts upon coordination to the zinc center. researchgate.net
< 600Zn-O stretchingDirect evidence of the metal-oxygen bond, characterization of the SBU. acs.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful, non-destructive techniques used to probe the electronic structure of molecules and coordination complexes like zinc;dioxido-oxo-phenyl-λ5-phosphane. These methods provide insights into the energy levels of molecular orbitals and how they are affected by coordination between the metal center and the organic ligand.

Research Findings:

In complexes of zinc(II), which has a d¹⁰ electronic configuration, the electronic transitions observed are typically not due to d-d transitions, which are forbidden and often weak. Instead, the observed spectra are dominated by ligand-centered transitions. For this compound, the absorption and emission properties are primarily associated with the phenylphosphonate ligand.

Absorption Spectroscopy: The absorption spectrum arises from the promotion of electrons from lower-energy orbitals (ground state) to higher-energy orbitals (excited state) upon absorbing photons of specific wavelengths. The primary transitions expected for the phenylphosphonate ligand are π → π* transitions associated with the aromatic phenyl ring and n → π* transitions involving the non-bonding electrons on the phosphonate oxygen atoms. Studies on similar aromatic phosphonate ligands, such as 4-phosphono-biphenyl-4′-carboxylic acid, show intense absorption in the UV region, which can be attributed to these π → π* transitions. rsc.org The coordination of the phosphonate group to the zinc center can cause shifts in the absorption bands (either hypsochromic/blue-shift or bathochromic/red-shift) compared to the free ligand, reflecting the influence of the metal on the ligand's molecular orbitals.

Emission (Fluorescence) Spectroscopy: Fluorescence occurs when a molecule in an excited electronic state returns to its ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence of this compound complexes is expected to originate from the ligand. Research on coordination polymers containing zinc and diphosphonate ligands with aromatic components reveals fluorescence emissions in the near-UV and visible regions. researchgate.net For instance, two zinc(II)-diphosphonate coordination polymers displayed fluorescence emissions centered around 380 nm and 424 nm, which were assigned to intraligand π*–π transitions. researchgate.net The intensity and lifetime of the fluorescence can be significantly influenced by the rigidity of the complex and the coordination environment around the zinc ion, which can alter the rates of non-radiative decay processes.

The following table summarizes typical spectroscopic data from analogous zinc phosphonate compounds.

Table 1: Electronic Absorption and Emission Data for Analogous Phosphonate Compounds

Compound/LigandTechniqueExcitation Wavelength (λex)Absorption/Emission Wavelength (λem)Transition TypeReference
4-phosphono-biphenyl-4′-carboxylic acid ligandFluorescence Emission316 nm365 nmIntraligand π–π rsc.org
Zn(II)-diphosphonate polymer 1Fluorescence Emission235 nm379 nm, 424 nmIntraligand π–π researchgate.net
Zn(II)-diphosphonate polymer 2Fluorescence Emission235 nm380 nm, 424 nmIntraligand π*–π researchgate.net

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure Probing

X-ray spectroscopic techniques are indispensable for determining the oxidation state of metal ions and for providing detailed information about their local coordination environment, such as bond lengths and coordination numbers.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and the chemical and electronic state of the elements within a material. researchgate.netresearchgate.net In the analysis of this compound, XPS is used to confirm the presence of zinc, phosphorus, oxygen, and carbon and, most importantly, to verify the oxidation state of the zinc ion.

Research Findings: The binding energy of core-level electrons is sensitive to the chemical environment and oxidation state of an atom. For zinc compounds, the Zn 2p core level spectrum, which shows two peaks, Zn 2p₃/₂ and Zn 2p₁/₂, is analyzed. In zinc(II) compounds, the Zn 2p₃/₂ peak typically appears at a binding energy of approximately 1021-1022 eV. researchgate.netresearchgate.net For example, in a zinc aminophosphonate complex, the Zn-O bond was associated with a Zn 2p₃/₂ peak at 1021.2 eV. researchgate.net The energy separation between the Zn 2p₃/₂ and Zn 2p₁/₂ peaks is consistently around 23 eV for Zn(II) species. researchgate.net The detection of these characteristic peaks confirms that the zinc in the complex is in the +2 oxidation state. XPS can also provide information on the P-O-Zn linkages through shifts in the P 2p and O 1s core levels. researchgate.net

Table 2: Representative XPS Binding Energies for Zn(II) in Phosphonate/Oxide Environments

CompoundCore LevelBinding Energy (eV)Inferred Oxidation StateReference
Zinc AminophosphonateZn 2p₃/₂ (Zn-O)1021.2Zn(II) researchgate.net
Zn 2p₃/₂ (Zn-N)1022.1Zn(II) researchgate.net
ZnOZn 2p₃/₂1021.68Zn(II) researchgate.net
Zn 2p₁/₂1044.70Zn(II) researchgate.net

X-ray Absorption Spectroscopy (XAS):

XAS is a technique used to determine the local geometric and/or electronic structure of matter. It is particularly valuable for amorphous or polymeric materials that are not suitable for single-crystal X-ray diffraction. XAS spectra are typically split into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). osti.govresearchgate.net

XANES for Oxidation State and Geometry: The XANES region, which is at and just above the absorption edge of an element, is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. osti.gov For this compound, the position and features of the Zn K-edge XANES spectrum would further confirm the Zn(II) oxidation state. Furthermore, the shape of the XANES spectrum can distinguish between different coordination geometries, as the change from an octahedral to a tetrahedral Zn-O coordination environment leads to distinct changes in the intensity and position of the absorbance peak. osti.gov

EXAFS for Local Structure: The EXAFS region provides quantitative information about the local structure around the absorbing atom. By analyzing the oscillations in this region, it is possible to determine the types of neighboring atoms, their distances from the absorbing atom (bond lengths), and their numbers (coordination number) with high precision. nih.gov For zinc phosphonate complexes, EXAFS analysis at the Zn K-edge would yield precise Zn-O bond distances and the coordination number of the zinc center. Studies of zinc in similar oxygen-rich environments, such as in the enzyme alkaline phosphatase, show that EXAFS can determine average Zn-O/N bond distances with an accuracy of ~0.02 Å and coordination numbers with an accuracy of ±1. nih.gov In such systems, typical Zn-O bond lengths are found to be approximately 1.97–1.98 Å with a coordination number of 4. nih.gov

Table 3: Typical Structural Parameters Determined by EXAFS for Zn(II) in Oxygen/Nitrogen Coordination Environments

SystemParameterValueTechniqueReference
Alkaline Phosphatase (Phosphate-bound)Average Zn-Ligand (O/N) Distance1.97 ÅEXAFS nih.gov
Coordination Number4.0EXAFS nih.gov

Theoretical and Computational Investigations of Zinc;dioxido Oxo Phenyl λ5 Phosphane

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysisresearchgate.netkobv.derevmaterialeplastice.rodntb.gov.uakobv.de

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been effectively applied to zinc phenylphosphonate (B1237145) and related systems to understand bonding, reactivity, and interactions with other materials. researchgate.netdntb.gov.ua For instance, DFT has been used to explore the foaming mechanism in polylactic acid (PLA) composites containing phenylphosphonic acid zinc salt, where it helped in calculating density profiles and energy barriers. researchgate.netacs.org The versatility of DFT is also demonstrated in its use to verify the formation of various chemical structures and in studies of corrosion inhibition. dntb.gov.uaresearchgate.net

Energy calculations derived from these optimized geometries provide valuable thermodynamic information. Researchers have used DFT to compute energy barriers for various processes, offering insights into the kinetics and feasibility of reactions involving zinc phenylphosphonate. researchgate.net These calculations are also foundational for more advanced analyses, such as determining frontier molecular orbitals. revmaterialeplastice.ro

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity.

In the context of polymer composites, FMO analysis has been used to explain the interactions between zinc phenylphosphonate or similar phosphonate-based nucleating agents and polymer matrices like polylactic acid (PLLA). revmaterialeplastice.roemerald.com A smaller energy gap between the LUMO of an agent and the HOMO of the polymer suggests that electrons can flow more easily between them, indicating stronger interaction. revmaterialeplastice.ro This interaction can destroy the intermolecular forces within the polymer chains, enhancing fluidity, which is crucial for processing. revmaterialeplastice.ro Theoretical analysis based on frontier orbital energies has been used to speculate that some nucleating agents operate through a chemical nucleation mechanism. emerald.com

Table 1: Example of Frontier Orbital Energies in a PLLA/Nucleating Agent System This table presents frontier orbital energy calculation results for PLLA and a phosphonate-based nucleating agent (PPAPH), illustrating how DFT is used to predict interactions. The smaller LUMO-HOMO gap between PPAPH and PLLA compared to PLLA itself suggests a favorable interaction.

Compound/SystemHOMO (eV)LUMO (eV)LUMO-HOMO Gap (eV)
PLLA (ten units)-11.0820.25111.333
PPAPH-0.211-0.115N/A
LUMO(PPAPH) - HOMO(PLLA)N/AN/A10.967
Data sourced from a study on a related phosphonate (B1237965) system to illustrate the application of FMO analysis. revmaterialeplastice.ro

DFT calculations can generate detailed maps of electron density and charge distribution within the zinc phenylphosphonate molecule. This analysis is vital for understanding its coordination chemistry, including how the phosphonate group binds to the zinc atom. kobv.de The coordination can occur in monodentate, bidentate, or tridentate fashions, and in some cases, a single phosphonate oxygen can bridge two zinc ions.

Analyzing the electron density also helps in understanding non-covalent interactions, such as the π-π stacking that can occur between the phenyl groups. These interactions play a significant role in the formation of larger supramolecular structures. The distribution of charge also influences the molecule's interaction with other polar or charged species and is a key factor in its application as a surface modifier.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio quantum chemistry methods are derived directly from theoretical principles without the inclusion of experimental parameters. While more computationally demanding than DFT, they can provide extremely high accuracy for specific electronic properties. These methods have been applied to zinc-phosphorus systems to gain a fundamental understanding of their behavior. For example, ab initio calculations have been used to compute potential energy barriers for intramolecular rearrangements in related inorganic compounds. acs.org It is important to distinguish these electronic structure calculations from the term "ab initio structure solution," which refers to determining crystal structures from powder diffraction data without a starting model. researchgate.netresearchgate.netcapes.gov.br

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution-Phase Interactionsacs.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to observe dynamic processes such as conformational changes, diffusion, and interactions with solvent molecules. While extensive MD simulation studies focused specifically on zinc phenylphosphonate are not widely reported, the technique has been mentioned in the context of related materials. cdnsciencepub.com MD simulations have been employed to study the evolution of interfaces and the self-assembly of molecules, providing insights into dynamic and solution-phase behavior that are relevant to the applications of zinc phenylphosphonate. acs.orgpreprints.org This represents a promising area for future research to better understand the behavior of this compound in different environments.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Datarevmaterialeplastice.ro

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental interpretation. DFT calculations have been instrumental in resolving ambiguities in the assignment of vibrational modes observed in infrared spectra of phosphonic acids on surfaces. researchgate.net

Furthermore, NMR parameters can be calculated using DFT, providing a theoretical basis for interpreting experimental NMR spectra. acs.org Computational results, such as the frontier orbital energies, have been successfully correlated with macroscopic properties like the fluidity of polymer melts, demonstrating the predictive power of these theoretical models. revmaterialeplastice.ro The prediction of electronic transitions, such as the π→π* transitions observed in UV-visible spectra, can also be achieved through these computational approaches, providing a complete picture of the molecule's electronic behavior.

Ligand Field Theory Applications for Zinc Coordination Complexes

Ligand Field Theory (LFT) is a sophisticated model that describes the electronic structure and bonding in coordination compounds by considering the interactions between the metal center and its surrounding ligands. britannica.comwikipedia.orgbritannica.com It merges principles from crystal field theory and molecular orbital theory to explain the magnetic, optical, and chemical properties of these complexes. britannica.combritannica.com When applied to zinc(II) coordination complexes, such as those involving the dioxido-oxo-phenyl-λ5-phosphane (phenylphosphonate) ligand, LFT provides a framework for understanding their unique characteristics.

The zinc(II) ion possesses an electronic configuration of [Ar]3d¹⁰, meaning its d-orbitals are completely filled. nih.govquora.com A fundamental consequence of this d¹⁰ configuration is that zinc(II) complexes exhibit zero Ligand Field Stabilization Energy (LFSE). nih.gov In transition metals with partially filled d-orbitals, LFSE is a critical factor that influences the preferred coordination geometry by stabilizing certain arrangements over others. For zinc, this energy is absent.

Consequently, the coordination number and geometry of zinc(II) complexes are not dictated by d-orbital splitting but are instead determined primarily by electrostatic and steric factors, namely the size of the zinc ion and the coordinating ligands. nih.gov This results in a characteristic coordination flexibility for zinc, which commonly adopts tetrahedral, octahedral, or even five-coordinate geometries depending on the nature of the ligands. nih.govnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), serves as a modern extension of LFT principles, allowing for detailed investigation of the electronic structures of these complexes. researchgate.net Research on zinc phenylphosphonate systems has utilized these methods to elucidate structural details. For instance, a two-dimensional coordination polymer, poly[(μ4-phenylphosphonato)zinc(II)], was synthesized and its structure determined. iucr.orgresearchgate.net In this compound, the zinc ion is coordinated by four oxygen atoms from different phenylphosphonate groups, resulting in a distorted tetrahedral geometry. iucr.orgresearchgate.net The basic conditions of the synthesis reaction led to the cleavage of phosphonate groups from a larger precursor molecule, making them available to react with the zinc ions. iucr.orgresearchgate.net

Detailed structural data from such investigations provide concrete values for bond lengths and angles, offering insight into the coordination environment.

Table 1: Selected Interatomic Distances for Poly[(μ4-phenylphosphonato)zinc(II)]

This table presents key bond lengths from the crystal structure analysis of a zinc phenylphosphonate coordination polymer. The data shows the variation in phosphorus-oxygen bond lengths within the phosphonate group and the zinc-oxygen bond lengths that define the coordination sphere. Data sourced from Citterio et al. (2019). iucr.orgresearchgate.net

BondLength (Å)
P1—O11.507
P1—O21.513
P1—O31.561
Zn1—O11.939
Zn1—O21.943
Zn1—O31.956
Zn1—O3'1.956

The preference of zinc fingers, a common protein motif, for Zn²⁺ over other ions like Co²⁺ has also been analyzed using a framework that builds on LFT. While LFSE differences provide a baseline enthalpic preference for Zn²⁺, other thermodynamic factors such as hydration enthalpies and the protein's folding landscape are also significant. acs.org This highlights that even in the absence of traditional LFSE, the principles of orbital interactions are crucial for understanding metal ion selectivity in complex biological and chemical systems.

Mechanistic Studies of Chemical Transformations Catalyzed or Mediated by Zinc;dioxido Oxo Phenyl λ5 Phosphane

Investigation of Reaction Pathways and Transition States in Catalytic Cycles

The elucidation of a catalytic cycle involves identifying all elementary steps, including substrate binding, chemical transformation(s), and product release. For reactions catalyzed by zinc phenylphosphonate (B1237145), the reaction pathway would likely commence with the coordination of a substrate to the zinc center. The zinc atom in zinc phenylphosphonate exists in a distorted tetrahedral coordination environment, bonding to oxygen atoms of the phosphonate (B1237965) groups. researchgate.net This coordination activates the substrate for nucleophilic attack or other transformations.

The pathway proceeds through one or more high-energy transition states, which represent the energy maxima along the reaction coordinate between intermediates. For example, in the hydrolysis of esters or phosphates, a common reaction catalyzed by zinc-containing species, the mechanism often involves the formation of a five-coordinate zinc intermediate following the substrate's approach. researchgate.net The transition state would involve the partially formed and partially broken bonds during the nucleophilic attack on the activated substrate. The structure of the phenylphosphonate ligand, with phenyl groups pointing away from the inorganic zinc-phosphonate layer, could create specific steric environments that influence the approach of the substrate and the stability of transition states. researchgate.net In some complex zinc-based systems, multiple catalytic cycles can be accessible, allowing for switchable catalysis depending on the available reactants, such as the selective copolymerization of epoxides with CO2 or other anhydrides. researchgate.net

Kinetic Studies and Rate Law Determination Methodologies

Kinetic studies are essential for quantitatively describing how reaction rates depend on the concentrations of reactants, catalysts, and other species. The primary method for determining a reaction's rate law is the method of initial rates. khanacademy.orgyoutube.com This involves running a series of experiments where the initial concentration of one reactant is varied while others are kept constant, and measuring the initial reaction rate for each experiment.

The general form of a rate law for a reaction catalyzed by zinc phenylphosphonate (Cat) with reactants A and B would be:

Rate = k [Cat]x[A]y[B]z

where k is the rate constant and x, y, and z are the reaction orders with respect to the catalyst, reactant A, and reactant B, respectively.

Illustrative Data for Rate Law Determination

Consider a hypothetical reaction catalyzed by zinc phenylphosphonate. The following table shows experimental data that could be used to determine the rate law. khanacademy.orgyoutube.com

ExperimentInitial [Catalyst] (M)Initial [A] (M)Initial [B] (M)Initial Rate (M/s)
10.010.100.102.5 x 10⁻⁴
20.020.100.105.0 x 10⁻⁴
30.010.200.102.5 x 10⁻⁴
40.010.100.201.0 x 10⁻³

Comparing Experiments 1 and 2: Doubling the catalyst concentration doubles the rate, so the reaction is first order in the catalyst (x=1).

Comparing Experiments 1 and 3: Doubling the concentration of A has no effect on the rate, so the reaction is zero order in A (y=0).

Comparing Experiments 1 and 4: Doubling the concentration of B quadruples the rate, so the reaction is second order in B (z=2).

The resulting rate law is: Rate = k [Catalyst][B]². The rate constant, k, can then be calculated using the data from any of the experiments. youtube.com

Isotopic Labeling and Trapping Experiments for Intermediate Identification

To confirm proposed reaction mechanisms and identify fleeting intermediates, chemists employ techniques like isotopic labeling and trapping experiments.

Isotopic Labeling: This method involves replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H). The position of the isotope in the products or intermediates, tracked by mass spectrometry or NMR spectroscopy, provides direct evidence for specific bond-breaking and bond-forming events. For a hydrolysis reaction catalyzed by zinc phenylphosphonate, using H₂¹⁸O would reveal whether the oxygen atom in the product originates from the water molecule, confirming the pathway of nucleophilic attack.

Trapping Experiments: Short-lived reaction intermediates are often too unstable to be isolated directly. A trapping experiment introduces a "trapping agent" that reacts rapidly and specifically with the proposed intermediate to form a stable, identifiable product. nih.gov For instance, if a carbocation intermediate were proposed in a reaction catalyzed by zinc phenylphosphonate, a potent nucleophile could be added to trap it. The detection of the resulting adduct provides strong evidence for the existence of that carbocation intermediate. These methods are crucial for validating the steps between stable reactants and products in a catalytic cycle. nih.gov

Computational Mechanistic Elucidation of Catalytic Processes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. hw.ac.uk These methods allow for the calculation of the electronic structure and energies of molecules, intermediates, and transition states along a proposed reaction pathway. nih.gov

For a process catalyzed by zinc phenylphosphonate, DFT calculations could be used to:

Model the coordination of the substrate to the zinc center.

Calculate the activation energy barriers for different potential pathways, thereby identifying the most likely mechanism.

Determine the geometry of transition states. researchgate.net

Identify the rate-determining step of the catalytic cycle, which is the step with the highest energy barrier. rsc.org

Rationalize the effect of ligand structure on catalytic activity.

Hypothetical DFT Energy Profile for a Catalyzed Reaction

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants + CatalystStarting materials0
Pre-reaction ComplexSubstrate coordinated to Zn-5.2
Transition State 1 (TS1)First energy barrier+15.8
IntermediateCovalent intermediate species+2.1
Transition State 2 (TS2)Second energy barrier+12.5
Product ComplexProduct coordinated to Zn-8.0
Products + CatalystReleased products-10.3

In this hypothetical example, the rate-determining step would be the formation of the first transition state (TS1), as it has the highest energy barrier relative to the reactants.

Ligand Exchange and Dissociation Mechanism Investigations

Ligand substitution is a fundamental step in many catalytic cycles, where a substrate molecule displaces a ligand (e.g., a solvent molecule) from the metal's coordination sphere to initiate the reaction. libretexts.orgnih.gov These reactions can proceed through different mechanisms. dalalinstitute.comlibretexts.org

Dissociative (D) Mechanism: A two-step process where a ligand first dissociates from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This is analogous to an Sₙ1 reaction. libretexts.org

Associative (A) Mechanism: A two-step process where the incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which the leaving group then dissociates. This is analogous to an Sₙ2 reaction.

Interchange (I) Mechanism: A concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. This can have more dissociative (Id) or associative (Ia) character. libretexts.org

The operative mechanism for a zinc phenylphosphonate catalyst would depend on factors like the steric bulk of the phosphonate ligands and the nature of the incoming and leaving ligands. The process of a ligand detaching from the metal center is known as ligand dissociation, and its likelihood is influenced by factors like the strength of the metal-ligand bond and temperature. fiveable.menih.gov

Comparison of Ligand Substitution Mechanisms

FeatureDissociative (D)Associative (A)
Intermediate Lower coordination numberHigher coordination number
Rate Determining Step M-L bond breakingM-Y bond formation
Dependence on Incoming Ligand Rate is largely independent of [Incoming Ligand]Rate is dependent on [Incoming Ligand]
Steric Effects Rate increases with steric crowdingRate decreases with steric crowding

Redox Chemistry Mechanisms Involving Zinc;Dioxido-oxo-phenyl-λ5-phosphane

Zinc is typically considered redox-inactive in biological and coordination chemistry, as it exists stably in the +2 oxidation state and does not readily undergo oxidation or reduction. nih.gov Therefore, in reactions involving zinc phenylphosphonate, the zinc(II) ion itself does not usually change its oxidation state. libretexts.org

However, the compound can mediate or catalyze redox reactions through several indirect mechanisms:

Lewis Acid Activation: The Zn(II) center functions as a Lewis acid, binding to a substrate and polarizing it. This activation can make the substrate more susceptible to undergoing a redox reaction with another reagent. For example, zinc can activate an organic molecule for subsequent reduction by a hydride source or oxidation by an external oxidant.

Redox-Active Ligands: While the phenylphosphonate ligand itself is not typically redox-active under mild conditions, modifications to the ligand framework could incorporate redox-active moieties, creating a bifunctional catalyst where both the metal and the ligand play a role in the redox mechanism.

In some specialized high-temperature catalytic systems, the chemical state of zinc (e.g., metallic Zn vs. ZnO) can be part of a redox equilibrium that is crucial for catalysis, but this is distinct from the low-temperature solution-phase chemistry typical for many coordination complexes. yuntsg.com

Applications of Zinc;dioxido Oxo Phenyl λ5 Phosphane in Advanced Chemical Synthesis and Materials Science

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers [8, 14, 24, 30, 33, 34]

Structural Characterization of MOF Materials

The phenylphosphonate (B1237145) anion is an effective linker for constructing coordination polymers and Metal-Organic Frameworks (MOFs) with zinc. Research has demonstrated that the reaction of zinc salts with phenylphosphonic acid or its derivatives leads to crystalline materials with distinct structural features.

A two-dimensional coordination polymer, poly[(μ4-phenylphosphonato)zinc(II)], with the formula [Zn(C₆H₅PO₃)]n, has been synthesized and characterized. iucr.org In this material, the zinc ions are coordinated by oxygen atoms from the phosphonate (B1237965) groups in a distorted tetrahedral geometry. iucr.org These inorganic layers are arranged with the phenyl groups from the phosphonate ligand pointing above and below the plane, creating a well-defined layered structure. iucr.org Similarly, zinc phenylphosphate hydrate (B1144303) (ZnMPhP-H) has been shown to possess a layered structure where the phenyl rings extend from the surface of an inorganic layer composed of zinc atoms coordinated by oxygen ligands. rsc.org

The introduction of additional functional groups to the phenylphosphonate linker allows for the creation of more complex and porous architectures. For instance, using an imidazole-functionalized phenylphosphonic acid resulted in a 2D layered zinc phosphonate where inorganic zinc phosphate (B84403) chains are linked into a sheet-like structure. researchgate.net While many simple phosphonate ligands tend to form dense, layered phases, the use of more complex or functionalized linkers can lead to robust, three-dimensional microporous frameworks. researchgate.net In these structures, zinc centers are typically coordinated tetrahedrally by four oxygen atoms from different phosphonate groups, forming the nodes of the open framework. researchgate.net

Table 1: Structural Characteristics of Representative Zinc Phosphonate-Based Materials
MaterialLigandDimensionalityKey Structural FeaturesReference
[Zn(C₆H₅PO₃)]nPhenylphosphonate2D LayeredDistorted tetrahedral Zn coordination; inorganic layers with phenyl groups pointing out of plane. iucr.org
Zinc Phenylphosphate Hydrate (ZnMPhP-H)Phenylphosphate2D LayeredAnalogous layered structure with phenyl rings protruding from the inorganic layer surface. rsc.org
[(ZnHpiz)]n4-(1H-imidazole-4-yl)phenylphosphonic acid2D Layered"Inorganic" zinc phosphate chains linked by the functionalized ligand into a layered structure. researchgate.net
{Zn(DHBP)₂}1,4-dihydroxy-2,5-benzenediphosphonate3D Microporous1D columns of tetrahedral Zn ions with homoleptic phosphonate coordination, creating a robust, porous network. researchgate.net

Functional Properties Exploration of MOF Systems (e.g., adsorption, separation)

The structural characteristics of zinc phosphonate-based MOFs give rise to functional properties relevant to adsorption and separation processes. The porosity and high surface area inherent to some of these frameworks are key to their performance.

For example, a MOF constructed from zinc and a functionalized benzenediphosphonate ligand was found to create a microporous network. researchgate.net This material demonstrated the ability to adsorb gases, as confirmed by CO₂ and N₂ sorption studies, highlighting its potential for gas storage and separation applications. researchgate.net The development of bimetallic frameworks, such as a Lanthanum-Zinc MOF (La/Zn-MOF), has shown significant promise for environmental remediation. This particular MOF exhibited a very high surface area of 897.69 m²/g and a pore volume of 1.04 cm³/g, enabling the efficient adsorption and removal of the pollutant 2,4-dichlorophenylacetic acid from water. nih.gov

The versatility of zinc-based MOFs extends to the adsorption of medically relevant gases. nih.gov Studies have shown that certain zinc-containing frameworks can effectively capture and release nitric oxide, a biomolecule with antibacterial and vasodilating properties. nih.gov Furthermore, the precise engineering of pore apertures and framework flexibility in some advanced MOFs has led to exceptional gas separation performance, such as the selective removal of trace propyne (B1212725) from propylene, a critical industrial separation. researchgate.net While not all of these examples use the simple phenylphosphonate ligand, they demonstrate the functional potential that the zinc-phosphonate structural motif enables.

Table 2: Functional Properties of Representative Zinc-Based MOFs
MaterialPropertyFinding / ValueApplicationReference
La/Zn-MOFSurface Area897.69 m²/gAdsorption of water pollutants nih.gov
La/Zn-MOFPore Volume1.04 cm³/gAdsorption of water pollutants nih.gov
{Zn(DHBP)₂}PorosityMicroporousCO₂ and N₂ gas sorption researchgate.net
TIFSIX-14-Cu-i (ZU-13)SelectivityHigh C₃H₄/C₃H₆ selectivity (355)Industrial gas separation researchgate.net

Potential in Advanced Material Precursors for Fabrication Technologies

Zinc phosphonate and related compounds serve as effective single-source precursors for the fabrication of advanced materials, particularly zinc oxide (ZnO). Through thermal decomposition, these precursors can be converted into crystalline ZnO, a wide-bandgap semiconductor with numerous applications in electronics and ceramics.

A notable study demonstrated that p-type ZnO can be synthesized through the high-temperature annealing of bulk zinc phosphate. chalcogen.ro The research confirmed that at an annealing temperature of 800°C in an oxygen environment, the orthorhombic phase of zinc phosphate completely transforms into the hexagonal wurtzite structure of ZnO. chalcogen.ro This thermal treatment provides sufficient energy to break the P-Zn bonds and allows oxygen to replace the phosphorus atoms in the lattice, resulting in a crystalline ZnO material. chalcogen.ro The ability to produce p-type ZnO is particularly significant, as it is a critical challenge in the development of ZnO-based electronic devices like LEDs and sensors. chalcogen.ro This method represents a viable pathway to advanced ceramic and electronic materials starting from a stable, solid-phase phosphonate/phosphate precursor. This approach contrasts with other methods that use different precursors, such as zinc acetate (B1210297), which also yield ZnO upon thermal decomposition but through different chemical pathways. mdpi.comrsc.org

Methodologies for Surface Modification and Coating Applications

Zinc phenylphosphonate and its close chemical relatives, zinc phosphates, are utilized in methodologies for both bulk polymer modification and the surface modification of metals.

In polymer science, zinc phenylphosphonate (PPZn) has been shown to be an excellent nucleating agent for poly(lactic acid) (PLA). doi.org When blended into the PLA matrix, even in small concentrations, PPZn dramatically accelerates the crystallization rate of the polymer. doi.org For instance, the isothermal crystallization half-time for amorphous PLA at 130°C was 28.1 minutes, whereas for PLA blended with just 0.5 wt% of PPZn, the half-time was less than one minute. doi.org This rapid crystallization is highly desirable for industrial processing. The addition of PPZn also enhances the thermal resistance of the PLA material. doi.org

In the realm of surface coatings, the related compound zinc phosphate is widely used to form conversion coatings on metal surfaces, particularly steel, to enhance corrosion resistance and improve paint adhesion. henkel-adhesives.commdpi.com The process involves treating a metal surface with an acidic phosphating solution, which reacts with the metal to deposit a non-metallic, polycrystalline layer of insoluble zinc phosphate crystals. henkel-adhesives.comgoogle.com This layer acts as a robust barrier against corrosive elements and provides an excellent topographical and chemical base for subsequent painting or organic coating. henkel-adhesives.com Recent research has also highlighted the critical role of a spontaneously formed zinc phosphate layer in controlling the biocompatibility of metallic zinc implants, suggesting its potential as a functional biocompatible coating. nih.gov

Table 3: Effect of Zinc Phenylphosphonate (PPZn) on PLA Crystallization
MaterialIsothermal Crystallization Half-Time (t₁/₂) at 130°CReference
Amorphous PLA28.1 min doi.org
PLA + 0.5 wt% PPZn&lt; 1 min doi.org
PLA + 1.0 wt% PPZn&lt; 1 min doi.org
PLA + 2.0 wt% PPZn&lt; 1 min doi.org

Compound Reference Table

Common Name / FormulaSystematic Name
Zinc Phenylphosphonatezinc;dioxido-oxo-phenyl-λ5-phosphane
Poly(lactic acid)PLA
Zinc OxideZnO
Zinc Phosphate-
Zinc Phenylphosphate Hydrate-
2,4-dichlorophenylacetic acid-
Nitric Oxide-
Carbon DioxideCO₂
NitrogenN₂
PropyneC₃H₄
PropyleneC₃H₆

Environmental Considerations and Advanced Analytical Detection Methodologies for Zinc;dioxido Oxo Phenyl λ5 Phosphane

Environmental Fate and Degradation Pathways

The environmental persistence and degradation of zinc phenylphosphonate (B1237145) are dictated by the stability of the phenylphosphonate anion and the behavior of the zinc cation.

Photodegradation Mechanisms

The photodegradation of phosphonates can be influenced by environmental conditions such as pH and the presence of photosensitizing substances like iron. nih.gov For aromatic phosphonates like phenylphosphonate, the primary mechanism of photodegradation involves the absorption of UV radiation, which can lead to the cleavage of the molecule. Studies on related compounds, such as phenylarsonic acid, show that degradation is influenced by pH, affecting the surface charge of photocatalysts like TiO₂ and the speciation of the compound itself. nih.gov The degradation process can result in the formation of intermediate products, such as phenol, catechol, and hydroquinone, before eventual mineralization. nih.gov The presence of certain ions can enhance this process; for example, iron has been shown to accelerate the photodegradation of other phosphonates, with half-lives significantly decreasing in its presence under various pH conditions. nih.gov Layered zinc phenylphosphonate itself has been noted for its UV absorption properties between 250 and 400 nm, a characteristic utilized to protect polymers from photodegradation. mdpi.com

Hydrolytic Stability and Decomposition Studies

The core structure of the phenylphosphonate anion is characterized by a carbon-phosphorus (P-C) bond, which is known to be chemically stable and resistant to hydrolysis. researchgate.net In the environment, the primary hydrolytic process for zinc phenylphosphonate is its dissociation in water into zinc ions (Zn²⁺) and phenylphosphonate anions. responsiblerodenticides.org The subsequent fate of these ions depends on local environmental conditions.

The hydrolysis of organophosphorus compounds is a critical degradation pathway. nih.gov While the ester bonds in many organophosphate pesticides are susceptible to hydrolysis, the P-C bond in phosphonates is significantly more robust. mdpi.comacs.org The rate of hydrolysis can be influenced by pH and the presence of catalysts. mdpi.com For instance, some bacterial enzymes and metal complexes containing zinc have been shown to catalyze the hydrolysis of certain organophosphates, though this is more relevant to phosphate (B84403) esters than the P-C bond in phosphonates. acs.orgacs.orgnih.gov

General Stability of the P-C Bond in Phenylphosphonate
ConditionStability FactorComment
HydrolysisHighThe Carbon-Phosphorus bond is resistant to simple hydrolytic cleavage under typical environmental pH ranges. researchgate.net
PhotolysisModerateSusceptible to degradation under UV light, a process that can be accelerated by photosensitizers like iron ions. nih.govnih.gov
Thermal DecompositionHighDecomposition of the solid material generally begins at temperatures around 250 °C. nih.gov

Biodegradation Principles

The biodegradation of phenylphosphonate is primarily limited by the stability of the carbon-phosphorus bond. researchgate.net However, a wide range of bacteria have evolved enzymatic pathways to cleave this bond, allowing them to utilize phosphonates as a phosphorus source, especially in phosphate-limited environments. advancedsciencenews.com The most significant of these pathways is the C-P lyase pathway. researchgate.netnih.gov

The C-P lyase enzyme system, encoded by the phn operon in bacteria like Escherichia coli, is a multi-protein complex that can break the C-P bond in a variety of phosphonates, including alkyl and phenylphosphonates. advancedsciencenews.comnih.gov This process allows the organism to convert the phosphonate (B1237965) into inorganic phosphate, which is essential for growth. mdpi.com The substrate specificity of C-P lyase can be broad; for example, the enzyme in Agrobacterium radiobacter has been shown to degrade a wide range of phosphonic acids. researchgate.netnih.gov The zinc component, once dissociated, is an essential micronutrient but can be toxic at elevated concentrations, a factor managed by organism homeostasis.

Advanced Analytical Techniques for Environmental Monitoring and Quantification

Detecting and quantifying zinc phenylphosphonate in environmental samples requires distinct methods for the organic anion and the metal cation.

Chromatographic Methods (HPLC-MS, GC-MS) for Trace Analysis

The analysis of the phenylphosphonate anion in environmental samples is typically achieved using advanced chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a preferred method for non-volatile, polar compounds like phenylphosphonic acid. chromatographyonline.com Reverse-phase HPLC can be used with a C18 column and a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like formic acid for MS compatibility. sielc.com Electrospray ionization (ESI) in negative mode is commonly used to detect the deprotonated molecule. High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, allows for precise mass determination and fragmentation analysis for definitive identification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of phosphonic acids, direct analysis by GC-MS is not feasible. osti.gov A necessary derivatization step is required to convert the polar analyte into a more volatile form. Common methods include silylation or methylation. osti.gov For example, methylation using agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) can create methyl esters of the phosphonic acid, which are then amenable to GC-MS analysis. osti.gov While effective, derivatization adds complexity to sample preparation. researchgate.net

Comparison of Chromatographic Methods for Phenylphosphonate Analysis
TechniqueSample PreparationPrincipleAdvantagesLimitations
HPLC-MSDirect injection of aqueous extract, possibly with solid-phase extraction (SPE) for cleanup/concentration. chromatographyonline.comnih.govSeparates compounds based on polarity, followed by mass analysis for detection and identification. nih.govHigh specificity and sensitivity; suitable for polar, non-volatile compounds; no derivatization needed. chromatographyonline.comMatrix effects from complex samples can suppress ion formation. nih.gov
GC-MSRequires derivatization (e.g., methylation, silylation) to increase volatility. osti.govresearchgate.netSeparates volatile compounds in a gas stream, followed by mass analysis. jppres.comExcellent separation efficiency; extensive spectral libraries for identification.Derivatization step is required, which can be complex and introduce variability. osti.gov Not suitable for thermally unstable compounds. chromatographyonline.com

Atomic Absorption/Emission Spectroscopy for Zinc Quantification in Environmental Samples

The zinc cation (Zn²⁺) component is quantified using atomic spectroscopy techniques, which are highly sensitive and element-specific. olympianwatertesting.comtjpsj.org These methods are standard for determining trace metal concentrations in various environmental matrices like water and soil. researchgate.netuw.edu.pl

Atomic Absorption Spectrometry (AAS): This technique measures the absorption of light by free atoms in the gaseous state. olympianwatertesting.com Flame AAS (FAAS) is a robust and common method for zinc analysis. olympianwatertesting.comresearchgate.net For much lower concentrations, Graphite (B72142) Furnace AAS (GFAAS) offers significantly higher sensitivity, with detection limits in the sub-µg/L range. nemi.gov

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), this method uses a high-temperature plasma to excite atoms, which then emit light at characteristic wavelengths. olympianwatertesting.comuw.edu.pl ICP-AES is known for its high sensitivity, wide dynamic range, and ability to perform simultaneous multi-element analysis, making it highly suitable for environmental monitoring. uw.edu.pl Matrix interferences can occur but can often be managed through sample dilution or modification. olympianwatertesting.comresearchgate.net

Spectroscopic Methods for Zinc Quantification in Environmental Samples
MethodPrincipleTypical Detection Limit (Water)Key Features
Flame AAS (FAAS)Measures light absorption by atoms in a flame. olympianwatertesting.com~5 µg/L nih.govRobust, reliable, and widely used for moderate concentrations. olympianwatertesting.com
Graphite Furnace AAS (GFAAS)Measures light absorption by atoms in a heated graphite tube. nemi.gov~0.14 - 0.5 µg/L nemi.govnih.govVery high sensitivity for trace and ultra-trace analysis. nemi.gov
ICP-AES / ICP-OESMeasures light emitted by atoms excited in an argon plasma. uw.edu.pl~2 µg/L nih.govHigh sensitivity, multi-element capability, wide linear range. olympianwatertesting.comuw.edu.pl
ICP-MSUses plasma to ionize atoms, which are then separated by mass-to-charge ratio. olympianwatertesting.com~0.02 µg/L nih.govExtremely low detection limits, capable of isotopic analysis, but more susceptible to certain interferences. olympianwatertesting.com

Electroanalytical Methods for Detection

Electroanalytical methods have emerged as a powerful tool for the detection of various environmental contaminants, including organophosphorus compounds and heavy metals like zinc, due to their high sensitivity, rapid response, and cost-effectiveness. istran.sk These techniques are based on measuring the electrical properties of a solution containing the analyte of interest. For a compound like zinc;dioxido-oxo-phenyl-λ5-phosphane, detection would likely involve targeting either the zinc ion or the organophosphorus moiety.

Recent advancements have seen a revival in electroanalytical techniques for environmental monitoring, driven by progress in sensor technology and the demand for automated, on-site analysis. istran.sk Methods such as voltammetry and potentiometry are particularly relevant.

Voltammetric Methods: These techniques involve applying a potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte. For instance, stripping voltammetry has been widely used for the detection of zinc ions at trace levels. mdpi.com This method involves a preconcentration step where zinc ions are deposited onto the electrode surface, followed by a stripping step where the potential is scanned, and the resulting current from the oxidation of zinc is measured.

Potentiometric Methods: Potentiometry measures the potential difference between two electrodes in a solution. Ion-selective electrodes (ISEs) are a key component of this method, designed to be selectively sensitive to a specific ion. A screen-printed carbon electrode modified with a novel Schiff base ligand has been developed for the potentiometric detection of zinc ions, demonstrating good linearity over a wide concentration range. mdpi.com

The table below summarizes key performance indicators of selected electroanalytical methods for zinc ion detection, which could be adapted for the detection of the zinc component in this compound.

Technique Electrode Linear Range Detection Limit Reference
PotentiometrySchiff base ligand-modified screen-printed carbon electrode1 µM to 100 mMNot Specified mdpi.com
Differential Pulse VoltammetrySpinel zinc ferrite (B1171679) nanoparticle-modified screen-printed carbon electrode0.5–400 μM0.29 μM nih.govrsc.org
VoltammetryZn2SnO4/SnO2 modified glassy carbon electrodeNot Specified0.0059 µM nih.gov

This table is interactive. Click on the headers to sort the data.

Development of Sensing Platforms for Environmental Detection

The development of robust and portable sensing platforms is crucial for the effective environmental monitoring of pollutants like organophosphorus compounds. These platforms often integrate novel nanomaterials to enhance sensitivity and selectivity.

Electrochemical Sensing Platforms: A significant area of research focuses on the development of electrochemical sensors. For instance, a sensing platform utilizing spinel zinc ferrite nanoparticles on a screen-printed carbon electrode has been successfully developed for the detection of paracetamol, demonstrating the potential of such materials for sensing applications. nih.govrsc.org The unique properties of these nanostructures, such as high surface area and enhanced conductivity, contribute to improved sensor performance. nih.gov Similarly, a sensor based on zinc stannate nanoparticles has been developed for the detection of the organophosphorus pesticide parathion-ethyl, showing high sensitivity and selectivity. nih.gov These examples highlight a promising approach for creating sensors for other organophosphorus compounds.

The general principle of these sensors involves the modification of an electrode with a material that facilitates the electrochemical reaction of the target analyte. For this compound, a dual-approach sensor could be conceptualized: one part designed to recognize the zinc ion and another to interact with the phenylphosphonate group.

Fluorescent Sensing Platforms: Another promising avenue is the development of fluorescent nanosensors. nih.gov These sensors utilize materials like quantum dots or functionalized gold nanoclusters that exhibit changes in their fluorescence properties in the presence of the target analyte. nih.gov For example, a "turn-off" fluorescence quenching mechanism has been observed in a Schiff base ligand in the presence of zinc ions, indicating its potential as a recognition element in a fluorescent sensor. mdpi.com

The table below outlines different sensing platforms and their target analytes, which could be relevant for designing a sensor for this compound.

Sensing Platform Type Recognition Element Target Analyte Key Features Reference
ElectrochemicalSpinel zinc ferrite nanoparticlesParacetamolHigh sensitivity, wide linear range nih.govrsc.org
ElectrochemicalZinc stannate nanoparticlesParathion-ethylHigh sensitivity, low detection limit nih.gov
PotentiometricSchiff base ligandZinc ionsGood linearity, wide concentration range mdpi.com
FluorescentSchiff base ligandZinc ions"Turn-off" fluorescence quenching mdpi.com

This table is interactive. Click on the headers to sort the data.

The ongoing research into these advanced sensing platforms holds the key to developing rapid, reliable, and on-site methods for the environmental detection of a wide range of chemical compounds.

Future Research Directions and Concluding Remarks on Zinc;dioxido Oxo Phenyl λ5 Phosphane

Emerging Trends in Zinc Coordination Chemistry with Hypervalent Phosphonates

The coordination chemistry of zinc with hypervalent phosphonates, such as phenylphosphonic acid, is evolving from simple layered structures to complex, multidimensional architectures. A significant trend is the rational design of metal-organic frameworks (MOFs) and coordination polymers with tailored properties. nih.gov Researchers are increasingly focused on creating materials with specific dimensionalities, such as two-dimensional (2D) layered structures and three-dimensional (3D) open frameworks, by carefully selecting ligands and reaction conditions. researchgate.netrsc.org

For instance, hydrothermal synthesis has been successfully employed to create 2D layered zinc phosphonates that exhibit interesting photoluminescence properties. researchgate.net Another emerging area is the development of chiral layered zinc phosphonates. By using chiral organic ligands, it is possible to create enantiomeric layered structures that can be exfoliated into nanosheets, opening up possibilities for chiroptical applications. mdpi.com The use of mixed-ligand systems, where phosphonates are combined with other organic linkers like N-donor ligands, is also gaining traction to build novel frameworks with enhanced functionality and structural diversity. rsc.orgscispace.com This approach allows for the fine-tuning of the resulting material's properties, such as luminescence and stability. rsc.org The exploration of isoreticular chemistry, where the fundamental topology of a framework is maintained while the organic linker is systematically varied, is another powerful strategy being extended from carboxylate-based MOFs to the more robust phosphonate (B1237965) systems. nih.gov

Challenges and Opportunities in Ligand Design and Complex Synthesis

Despite the growing interest, the synthesis of crystalline zinc phosphonate materials remains a significant challenge. The strong binding affinity and multiple coordination modes of the phosphonate group can lead to rapid precipitation and the formation of amorphous or poorly crystalline products. mdpi.comkaust.edu.sa Achieving control over the final structure requires a meticulous screening of reaction parameters such as pH, temperature, reactant concentrations, and the choice of solvent. mdpi.com

These challenges, however, present numerous opportunities. The development of high-throughput (HT) synthesis methods offers a promising way to accelerate the discovery of optimal crystallization conditions and new phases. mdpi.com Ligand design is another critical area ripe with potential. Creating bifunctional or polyfunctional ligands that combine a phosphonate group with other coordinating moieties (like carboxylate or pyridyl groups) is a key strategy for building more complex and functional materials. mdpi.comnih.gov For example, the use of a ligand incorporating both phosphinate and phosphonate groups has been shown to bridge the gap between different classes of MOFs, demonstrating an "isoreticular continuum". nih.gov There is also an opportunity in exploring phosphonate monoesters, which can offer coordination modes more akin to carboxylates, although their hydrolytic stability must be considered. nih.gov Overcoming the synthetic hurdles will unlock access to a vast and largely unexplored chemical space of functional zinc phosphonate complexes.

Prospective Applications in Sustainable Chemistry and Advanced Materials

The unique properties of zinc phosphonate materials position them as strong candidates for applications in sustainable chemistry and the development of advanced materials. Their inherent stability makes them suitable for use in harsh chemical environments. kaust.edu.saresearchgate.net One of the most promising areas is in energy storage. Metal-phosphonate-organic networks have been investigated as protective layers for zinc metal anodes in rechargeable batteries. These coatings can suppress dendrite growth and side reactions, significantly improving the battery's lifespan and efficiency. researchgate.net

Furthermore, the layered nature of many zinc phosphonates lends itself to applications in corrosion protection. Thin films of zinc phosphonates, sometimes combined with siloxanes, can form superhydrophobic surfaces on metals like zinc, providing a robust barrier against corrosive agents. nih.gov The field of advanced materials also stands to benefit greatly. Zinc phosphonates containing various organic chromophores have been synthesized, demonstrating tunable photoluminescence, which is crucial for developing sensors, solid-state lighting, and optical devices. researchgate.netrsc.org The ability to create porous zinc phosphonate frameworks also opens the door to applications in heterogeneous catalysis and gas separation. mdpi.comresearchgate.net

Integration of Experimental and Computational Approaches for Deeper Understanding

To unlock the full potential of zinc phosphonate materials, a deep understanding of their structure-property relationships is essential. The integration of experimental techniques with computational modeling is becoming an indispensable strategy for achieving this. While experimental methods like single-crystal and powder X-ray diffraction provide definitive structural information mdpi.comacs.org, and spectroscopic techniques (IR, NMR) probe the local coordination environment acs.orgresearchgate.net, these methods are often complemented by computational studies.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating these systems. researchgate.net Computational models can predict the ground state structures of complexes, calculate complexation and extraction energies, and provide insight into the nature of the chemical bonds between the zinc ions and the phosphonate ligands. researchgate.net For example, computational studies can help elucidate the factors that govern ligand binding and complex stability, which is crucial for rational ligand design. researchgate.netfrontiersin.org Furthermore, modeling can be used to study the dynamic behavior of these complexes and understand mechanisms that are difficult to probe experimentally, such as ion transport in battery applications or the surface chemistry during nanoparticle formation. researchgate.netfrontiersin.org This synergistic approach, where computational predictions guide experimental work and experimental results validate computational models, accelerates the discovery and optimization of new functional materials.

Outlook for Next-Generation Zinc Phosphonate Functional Materials

The future of zinc phosphonate materials is bright, with a clear trajectory towards the creation of highly sophisticated, "smart" functional materials. The field is moving beyond simply synthesizing new structures to designing materials with specific, pre-determined functionalities. kaust.edu.sa The concept of nanoarchitectonics, where control over the material structure is exerted at the nanoscale, will be central to this endeavor. acs.org This will involve designing hierarchical porous materials with interconnected micro-, meso-, and macropores for advanced catalytic and separation applications. acs.org

Next-generation materials will likely feature a high degree of multifunctionality, integrating properties such as luminescence, chirality, and electrochemical activity into a single framework. rsc.orgmdpi.comresearchgate.net The development of dynamic or "responsive" materials, whose properties can be switched by external stimuli (e.g., light, heat, or the presence of a specific chemical), is a particularly exciting frontier. rsc.org The inherent robustness of the metal-phosphonate bond makes these materials ideal platforms for applications in demanding environments. kaust.edu.sa As synthetic control improves and the interplay between structure and function becomes clearer through combined experimental and computational efforts, zinc phosphonates are poised to become a cornerstone for a new generation of advanced materials in fields ranging from sustainable energy and environmental remediation to optoelectronics and biomedical applications. kaust.edu.saacs.org

Data Tables

Table 1: Selected Zinc Phenylphosphonate (B1237145) and Related Derivative Compounds

Compound Name Synthesis Method Key Structural Feature Noteworthy Property/Application Reference
Zinc Phenylphosphate Hydrate (B1144303) (ZnMPhP-H) Ion-exchange reaction Layered structure with a basal spacing of 15.5 Å Precursor for electroactive materials nih.gov
Zinc bis(diphenylphosphate) (ZnDPhP) Hydrothermal Helical chains Reversible thermal transition nih.gov
[(ZnHpiz)]n (ZnPIF-1) Hydrothermal 2D layered structure from inorganic zinc phosphate (B84403) chains High thermal and chemical stability researchgate.net
Zn₂(O₃PC₁₂H₈PO₃)·2H₂O Hydrothermal Layered structure with distorted octahedral zinc geometry - acs.org
S- and R-Zn₈(cyampH)₈Cl₈ Solution Chemistry Chiral layered structures Exfoliatable to form nanosheets for chiroptical studies mdpi.com

Q & A

Q. What experimental protocols are recommended for synthesizing zinc dialkyl dithiophosphate (ZDDP) with varying alkyl chain lengths?

Methodological Answer: ZDDP synthesis typically involves reacting dialkyl dithiophosphoric acid with zinc oxide. For controlled alkyl chain variation (e.g., C1–C14):

Acid Preparation: React P₂S₅ with alcohols (e.g., heptanol, isopropanol) to form dialkyl dithiophosphoric acid .

Neutralization: Add zinc oxide (ZnO) in stoichiometric ratios under inert conditions to avoid oxidation.

Purification: Use vacuum distillation (>260°C) to isolate pure ZDDP, ensuring no residual solvent .
Key Variables:

  • Alkyl chain length impacts solubility and thermal stability. For example, C7 chains yield higher melting points (>260°C) compared to shorter chains .

Q. How can researchers characterize the structural integrity of ZDDP compounds post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • ³¹P NMR: Identify λ⁵-phosphane coordination. Shifts near 90–100 ppm confirm P=O/S bonding .
  • FT-IR: Peaks at 950–980 cm⁻¹ (P=S) and 650–670 cm⁻¹ (Zn-S) validate ligand-metal interactions .
  • XRD: Resolve crystalline phases; ZDDP typically forms monoclinic structures with P-S-Zn bond angles of ~110° .
    Data Table:
TechniqueKey Peaks/ParametersStructural Insight
³¹P NMR95 ppmλ⁵-Phosphane core
FT-IR970 cm⁻¹ (P=S)Thiolate bonding
XRDd-spacing 4.2 ÅLayered Zn-S lattice

Q. What safety protocols are critical for handling ZDDP in laboratory settings?

Methodological Answer: Follow hazard mitigation strategies:

  • Personal Protection: Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal contact (H300 hazard) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfur byproducts (e.g., H₂S).
  • Waste Management: Segregate ZDDP waste in sealed containers for incineration at >1000°C to prevent environmental release .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for ZDDP be resolved?

Methodological Answer: Discrepancies often arise from dynamic vs. static structural features:

  • Case Study: ³¹P NMR may suggest tetrahedral P coordination, while XRD reveals trigonal bipyramidal geometry.
  • Solution: Perform temperature-dependent NMR to capture fluxional behavior. Pair with DFT calculations (e.g., B3LYP/6-311G**) to model P-S-Zn bond dynamics .
    Example: A 2024 study reconciled λ⁵-phosphane anisotropy in XRD with NMR shifts by simulating solvent polarization effects .

Q. How does alkyl chain length influence ZDDP’s thermal stability and lubricant performance?

Methodological Answer: Systematically compare C3–C14 chains:

Thermogravimetric Analysis (TGA): Longer chains (e.g., C14) show decomposition >316°C vs. C7 chains (>260°C) .

Q. What methodologies are effective for analyzing ZDDP’s environmental degradation products?

Methodological Answer: Simulate degradation via accelerated aging:

Hydrolysis: React ZDDP with H₂O at 80°C for 72 hours.

LC-MS Analysis: Identify phosphorothioate (m/z 215) and zinc sulfide (ZnS) as primary byproducts .

Ecotoxicology: Use Daphnia magna assays to quantify LC₅₀ values; ZnS nanoparticles show toxicity at 2.5 mg/L .

Q. How can computational models predict ZDDP’s reactivity in catalytic systems?

Methodological Answer: Employ quantum mechanical/molecular mechanical (QM/MM) frameworks:

  • Reactivity Sites: Map electrostatic potentials to identify nucleophilic S and electrophilic Zn centers .
  • Reaction Barriers: Calculate activation energies for P-S bond cleavage (e.g., 45 kcal/mol via B3LYP) .
    Validation: Cross-reference with experimental kinetics (e.g., Arrhenius plots from DSC data) .

Q. What mechanistic insights explain ZDDP’s anti-wear performance under high-pressure conditions?

Methodological Answer: Probe tribofilm formation mechanisms:

Surface Analysis: Use XPS to detect Zn-P-O-S tribofilms (binding energies: Zn 2p₃/₂ at 1022 eV, P 2p at 133 eV) .

In Situ Raman: Monitor film growth under 1–5 GPa pressure; S-S bond rupture initiates polymerization at >3 GPa .
Key Finding: Films with layered Zn-S-P structures reduce shear stress by 40% compared to amorphous phases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
zinc;dioxido-oxo-phenyl-λ5-phosphane
Reactant of Route 2
Reactant of Route 2
zinc;dioxido-oxo-phenyl-λ5-phosphane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.